molecular formula C12H13NOS B1421574 3,4-dihydro-1H-spiro[naphthalene-2,2'-[1,3]thiazolidine]-4'-one CAS No. 1221792-37-5

3,4-dihydro-1H-spiro[naphthalene-2,2'-[1,3]thiazolidine]-4'-one

Cat. No. B1421574
M. Wt: 219.3 g/mol
InChI Key: OMHBHFDVHZBHJP-UHFFFAOYSA-N
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Description

“3,4-dihydro-1H-spiro[naphthalene-2,2’-[1,3]thiazolidine]-4’-one” is a chemical compound with the molecular formula C12H13NOS . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and thiazolidine, a heterocyclic compound .


Synthesis Analysis

The synthesis of this compound has been reported in the literature . The compound was designed to occupy two important lipophilic pockets of H⁺,K⁺-ATPase and can strongly bind to the K⁺-binding site .


Molecular Structure Analysis

The molecular structure of this compound includes a naphthalene ring and a thiazolidine ring . The InChI code for this compound is 1S/C12H13NOS/c14-11-8-15-12(13-11)6-5-9-3-1-2-4-10(9)7-12/h1-4H,5-8H2,(H,13,14) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 219.31 and a melting point range of 200 - 201°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Meng et al. (2017) demonstrated the efficient synthesis of Spiroheterocyclic compounds including derivatives of 3,4-dihydro-1H-spiro[naphthalene-2,2'-[1,3]dioxolane]-5,7-dicarbonitrile. These compounds were synthesized using 1,4-dioxaspiro[4.5]decan-8-one, aromatic aldehydes, and malononitrile, highlighting the compound's versatility in organic synthesis (Meng et al., 2017).

Potential in Cancer Research

  • Zagórska et al. (2021) explored hydantoin and purine derivatives, including derivatives of 3,4-dihydro-1H-spiro[naphthalene-2,2'-[1,3]thiazolidine]-4'-one, for their antiproliferative activity against cancer cell lines. This research underscores the compound's potential application in cancer therapy (Zagórska et al., 2021).

Antimicrobial and Antitubercular Activities

  • The study by Gupta and Chaudhary (2013) discussed the synthesis of (E)-3-amino-2-(E)-(3,4-dihydronaphthalen-1-(2H)-ylidene)hydrazono)thiazolidin-4-ones, including derivatives of 3,4-dihydro-1H-spiro[naphthalene-2,2'-[1,3]thiazolidine]-4'-one. This research highlighted their antimicrobial activities, indicating the potential of these compounds in antimicrobial drug development (Gupta & Chaudhary, 2013).

Application in Bioorganic Chemistry

  • A study by Saleh et al. (2021) showed the synthesis of spiro-naphthalene-1,2'-[1,3,4]oxadiazol-4-ones, derivatives of 3,4-dihydro-1H-spiro[naphthalene-2,2'-[1,3]thiazolidine]-4'-one, emphasizing their importance in pharmaceutical chemistry. This study adds to the understanding of the compound's role in the development of novel pharmaceuticals (Saleh et al., 2021).

Use in Organic Synthesis

  • The work by Manikandan et al. (2001) focused on the synthesis of novel spiro compounds, including derivatives of 3,4-dihydro-1H-spiro[naphthalene-2,2'-[1,3]thiazolidine]-4'-one. This study demonstrates the compound's utility in creating new organic compounds with potential applications in various fields of chemistry (Manikandan et al., 2001).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with the compound are H302, H312, and H332 .

Future Directions

The compound has been studied for its potential as a gastric antisecretory agent . The findings from these studies may lead to new insights into the drug design of potassium-competitive acid blockers .

properties

IUPAC Name

spiro[1,3-thiazolidine-2,3'-2,4-dihydro-1H-naphthalene]-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NOS/c14-11-8-15-12(13-11)6-5-9-3-1-2-4-10(9)7-12/h1-4H,5-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMHBHFDVHZBHJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC3=CC=CC=C31)NC(=O)CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401195783
Record name 3,4-Dihydrospiro[naphthalene-2(1H),2′-thiazolidin]-4′-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401195783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dihydro-1H-spiro[naphthalene-2,2'-[1,3]thiazolidine]-4'-one

CAS RN

1221792-37-5
Record name 3,4-Dihydrospiro[naphthalene-2(1H),2′-thiazolidin]-4′-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221792-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydrospiro[naphthalene-2(1H),2′-thiazolidin]-4′-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401195783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-dihydro-1H-spiro[naphthalene-2,2'-[1,3]thiazolidine]-4'-one
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3,4-dihydro-1H-spiro[naphthalene-2,2'-[1,3]thiazolidine]-4'-one
Reactant of Route 5
3,4-dihydro-1H-spiro[naphthalene-2,2'-[1,3]thiazolidine]-4'-one
Reactant of Route 6
3,4-dihydro-1H-spiro[naphthalene-2,2'-[1,3]thiazolidine]-4'-one

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